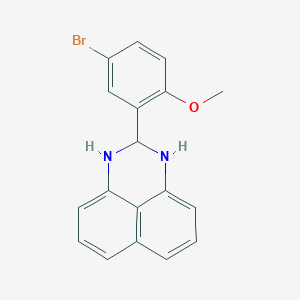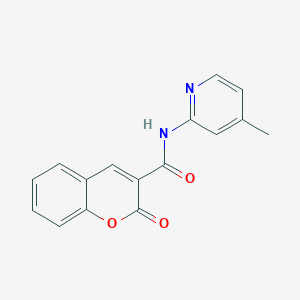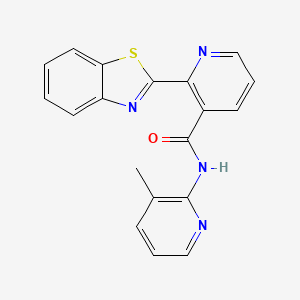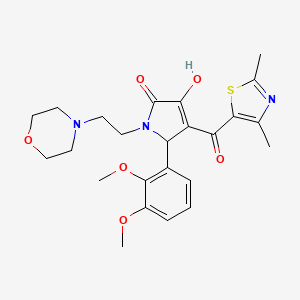
N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a chemical compound with a complex structure. Let’s break it down:
-
N-(5-bromopyridin-2-yl): : This part of the compound contains a pyridine ring substituted with a bromine atom at the 5-position. Pyridines are heterocyclic aromatic compounds commonly found in pharmaceuticals and agrochemicals.
-
2-(5-methoxy-1H-indol-1-yl)acetamide: : Here, we have an indole ring (a bicyclic aromatic system) with a methoxy group (–OCH₃) at the 5-position. The acetamide functional group (–CONH₂) is attached to the indole nitrogen.
Vorbereitungsmethoden
Synthetic Routes:
-
Bromination of 2-Aminopyridine: : Start with 2-aminopyridine and react it with bromine to introduce the bromine substituent at the 5-position of the pyridine ring.
-
Indole Formation: : Prepare 5-methoxyindole by reacting 5-methoxyaniline with an acid catalyst. Then, amidate the indole using acetic anhydride to obtain the acetamide group.
Industrial Production:
The industrial synthesis of this compound involves scalable processes, optimized for yield and purity. Specific conditions and catalysts may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
-
Oxidation: : N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo oxidation reactions, converting the bromine to a bromine oxide or other functional groups.
-
Reduction: : Reduction of the carbonyl group (–C=O) in the acetamide can yield the corresponding alcohol.
-
Substitution: : The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
- Bromination: Br₂, solvent (e.g., CH₂Cl₂)
- Indole formation: Acid catalyst (e.g., H₂SO₄)
- Amidation: Acetic anhydride, base (e.g., NaOH)
Major Products
- The main product is this compound itself.
- By-products may include regioisomers or side reactions.
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry: : Researchers explore its potential as a drug candidate due to the indole moiety’s bioactivity. It could target specific receptors or enzymes.
-
Biological Studies: : Investigate its effects on cellular processes, signaling pathways, and gene expression.
-
Industry: : Used as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific proteins or receptors, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide stands out due to its unique combination of substituents.
Eigenschaften
Molekularformel |
C16H14BrN3O2 |
|---|---|
Molekulargewicht |
360.20 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C16H14BrN3O2/c1-22-13-3-4-14-11(8-13)6-7-20(14)10-16(21)19-15-5-2-12(17)9-18-15/h2-9H,10H2,1H3,(H,18,19,21) |
InChI-Schlüssel |
ABHZBVGCPOCLON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12155119.png)

![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B12155134.png)

![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12155144.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155149.png)


![(5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B12155179.png)
![N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12155183.png)
![[4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12155185.png)
![Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B12155203.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12155204.png)
